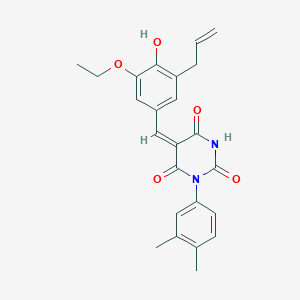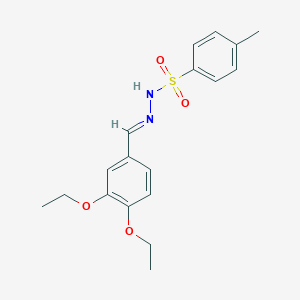![molecular formula C23H18INO3 B5909168 4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)
4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide, also known as IPR-803, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, 4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide has been shown to induce DNA damage and activate the p53 pathway, which plays a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide has been shown to have both biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. Additionally, 4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide has been shown to increase the expression of certain genes involved in immune response, suggesting that it may have immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide in lab experiments is its potential as a cancer therapeutic. Its ability to inhibit cell growth and induce apoptosis make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects.
Zukünftige Richtungen
There are several future directions for research on 4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand its mechanism of action and to identify potential biomarkers that could be used to predict response to treatment. Finally, additional studies are needed to evaluate the safety and efficacy of 4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide in preclinical and clinical trials.
Synthesemethoden
4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide can be synthesized using a multistep process that involves the reaction of 4-iodo-2-nitroaniline with 4-(4-methoxyphenyl)-3-buten-2-one in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzamide to yield 4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
4-iodo-N-[4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18INO3/c1-28-21-13-7-17(8-14-21)22(26)15-4-16-2-11-20(12-3-16)25-23(27)18-5-9-19(24)10-6-18/h2-15H,1H3,(H,25,27)/b15-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKPANKPYHPTEB-SYZQJQIISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5909093.png)
![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909111.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909115.png)
![2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol](/img/structure/B5909122.png)
![3-(allylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5909131.png)
![6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909134.png)

![5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5909155.png)
![4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5909163.png)
![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5909174.png)


![4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909188.png)
